(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone
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Description
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C19H18N10O and its molecular weight is 402.422. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
In macrophages, NO mediates tumoricidal and bactericidal actions .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its absorption and distribution.
Result of Action
Given the broad range of activities associated with imidazole derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of the compound . .
Properties
IUPAC Name |
[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N10O/c30-19(15-2-1-3-16(12-15)29-14-21-24-25-29)27-10-8-26(9-11-27)17-4-5-18(23-22-17)28-7-6-20-13-28/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFUUKKMSMMOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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